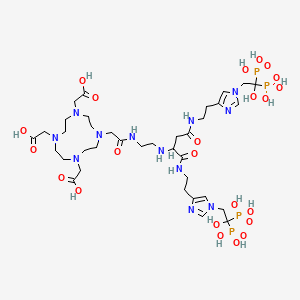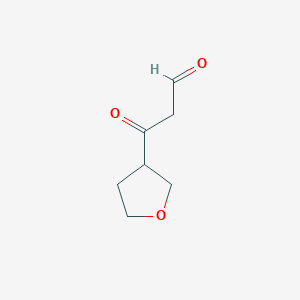
2-(4-Isopropylphenyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropylphenyl)thiazolidine is a heterocyclic organic compound featuring a five-membered ring containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)thiazolidine typically involves the reaction between 4-isopropylbenzaldehyde and cysteamine. The reaction proceeds through a condensation mechanism, forming the thiazolidine ring. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of catalysts, such as ortho-boronic acid modified benzaldehydes, can improve reaction kinetics and drive the reaction at neutral pH .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Isopropylphenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropylphenyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(4-Isopropylphenyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases, thereby preventing the breakdown of proteins. The presence of the isopropylphenyl group enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine: The parent compound with a simpler structure.
Thiazolidinedione: Known for its antidiabetic properties.
Thiazole: Another heterocyclic compound with diverse biological activities.
Uniqueness: This structural modification distinguishes it from other thiazolidine derivatives and contributes to its unique biological and pharmacological properties .
Eigenschaften
Molekularformel |
C12H17NS |
|---|---|
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
2-(4-propan-2-ylphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-9(2)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI-Schlüssel |
XRIHLVSNYUXWIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2NCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


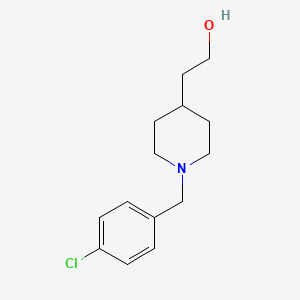
![6-bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13339887.png)
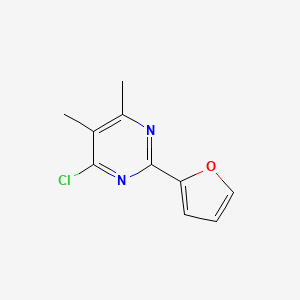
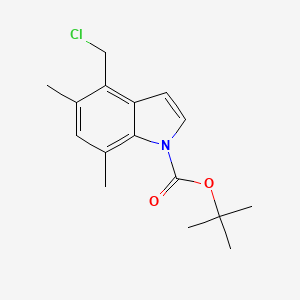
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13339909.png)
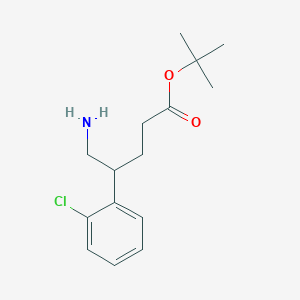
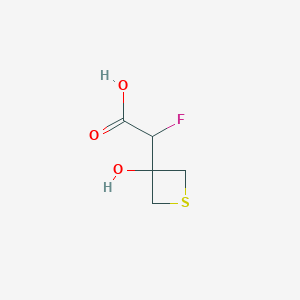
![5-[(2,3-Dihydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13339926.png)

![tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13339930.png)
